Chloro(dimethylsulfide)gold(I)

Catalog No.
S1972967
CAS No.
29892-37-3
M.F
C2H6AuClS
M. Wt
294.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dimethylsulfide)gold(I)

Researchers seeking quantitative ligand exchange often face residual high-boiling tht or inert phosphine contamination. Chloro(dimethylsulfide)gold(I) solves this with a labile, low-boiling SMe2 ligand (bp ~37°C).

  • Clean AuCl delivery under mild conditions; no Ag salt activation needed.
  • Ideal for NHC/phosphine-gold catalysts, ALD precursors, and nanomaterial synthesis.
  • Easily removed under vacuum, eliminating sulfur contamination.

Reliable supply chain ensures consistent quality.

CAS Number

29892-37-3

Product Name

Chloro(dimethylsulfide)gold(I)

IUPAC Name

gold(1+);methylsulfanylmethane;chloride

Molecular Formula

C2H6AuClS

Molecular Weight

294.55 g/mol

InChI

InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1

InChI Key

YQALRAGCVWJXGB-UHFFFAOYSA-M

SMILES

CSC.Cl[Au]

Canonical SMILES

CSC.[Cl-].[Au+]

Synonyms

Chloro(dimethylsulfane)gold(I), Dimethyl sulfide gold(I) chloride, (Dimethyl sulfide)gold(I) chloride, Gold(I) chloride dimethyl sulfide complex, AuCl(SMe2)

Purity

≥97%

Package Size

0.25 g, 1 g

Chloro(dimethylsulfide)gold(I) is a reactive, versatile organometallic precursor widely utilized in homogeneous catalysis, nanotechnology, and coordination chemistry . Featuring a linear Au(I) center stabilized by a labile dimethylsulfide (SMe2) ligand, this compound serves as a highly effective starting material for the synthesis of advanced gold catalysts, including N-heterocyclic carbene (NHC) and custom phosphine complexes. Its primary commercial and scientific value lies in its ability to deliver a reactive AuCl fragment under mild conditions, making it a cornerstone reagent for processes where precursor stability must be perfectly balanced with ligand exchange efficiency.

Research Fit

Precursor type Air-handled, labile Au(I) precursor
Ligand exchange Direct substitution without Ag salt activation
Compatibility NHC, CAAC, phosphine, and carbene ligand systems

Substituting Chloro(dimethylsulfide)gold(I) with closely related analogs often introduces significant downstream processing challenges. While Chloro(tetrahydrothiophene)gold(I) [AuCl(tht)] is a common in-class substitute, the tetrahydrothiophene ligand possesses a boiling point of ~119 °C, making it substantially harder to remove under standard vacuum than dimethylsulfide (bp ~37 °C) [1]. This difference frequently leads to trace sulfur contamination or necessitates harsher drying conditions that can degrade sensitive organometallic products. Conversely, utilizing Chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] as a generic Au(I) source fails in direct displacement workflows because the strongly bound phosphine ligand resists substitution, requiring the addition of expensive silver salts to abstract the chloride instead of simply displacing the neutral ligand . Thus, for clean, quantitative ligand exchange, AuCl(SMe2) provides a distinct processing advantage.

Substitution Risk

Property
Chloro(dimethylsulfide)gold(I)
Common substitutes
Ligand lability
Moderate; clean exchange at RT
Phosphine/NHC precursors resist substitution
Activation requirement
No silver salt needed
(tht)AuCl or AuCl₃ may require harsher activation
Catalytic profile
Reported distinct π-acidity from sulfide
Phosphine ligands alter π-acidity; profiles may not transfer

Byproduct Volatility and Vacuum Removal Efficiency

The synthesis of pure Au(I) complexes requires the complete removal of the displaced precursor ligand. The dimethylsulfide (SMe2) ligand in AuCl(SMe2) has a boiling point of 37 °C, allowing it to be quantitatively removed in vacuo at room temperature [1]. In head-to-head comparisons with the standard alternative AuCl(tht), the tetrahydrothiophene (tht) ligand (bp 119 °C) requires significantly longer vacuum exposure or elevated temperatures for complete removal, increasing the risk of thermal decomposition of the target catalyst[1].

Evidence DimensionLeaving group boiling point (volatility)
Target Compound DataAuCl(SMe2) leaving group (SMe2): 37 °C
Comparator Or BaselineAuCl(tht) leaving group (tht): 119 °C
Quantified Difference82 °C lower boiling point for SMe2, enabling room-temperature vacuum removal
ConditionsStandard Schlenk line vacuum drying of synthesized Au(I) complexes

Ensures zero-residue ligand removal without thermal degradation, which is critical for isolating high-purity, sensitive organometallic catalysts.

Catalytic cyclization
Head-to-head
Me₂SAuX vs Ph₃PAuX; ionic character and activity profiles differ by ligand
Reported ligand-dependent activity difference
Model indole/benzofuran synthesis

Ligand Displacement Kinetics for NHC Complex Synthesis

AuCl(SMe2) is structurally optimized for the rapid synthesis of N-heterocyclic carbene (NHC) gold complexes. Because SMe2 is a relatively weak σ-donor, it undergoes quantitative displacement by free carbenes at room temperature within 1 to 12 hours, yielding the desired NHC-Au-Cl complex in >95% yield without the need for silver-mediated chloride abstraction . In contrast, attempting to use AuCl(PPh3) for the same direct substitution fails due to the strong Au-P bond, forcing chemists to use multi-step routes or harsh conditions that lower overall yields and increase reagent costs .

Evidence DimensionDirect neutral ligand displacement by free NHC
Target Compound DataAuCl(SMe2): Quantitative displacement at room temperature (yields often >95%)
Comparator Or BaselineAuCl(PPh3): Negligible direct displacement; requires Ag(I) additives
Quantified DifferenceEliminates the need for silver salts and secondary reaction steps
ConditionsReaction with free carbenes in THF or CH2Cl2 at room temperature

Dramatically streamlines the procurement and synthesis workflows for custom gold catalysts by removing the need for costly silver scavengers.

Hydrothiocyanation yield
Cross-study comparable
Up to 94%
Supports C–S bond formation screening
NH₄SCN, AcOH; haloalkynes

Mild-Condition Nanoparticle Synthesis Suitability

For the controlled synthesis of gold nanoparticles, AuCl(SMe2) serves as a highly efficient pre-reduced Au(I) source compared to standard Au(III) salts. Thermolysis of AuCl(SMe2) in the presence of primary alkylamines at 120 °C yields highly uniform alkylamine-capped gold nanoparticles (4.3 to 6.1 nm) [1]. Using the baseline precursor HAuCl4 (Gold(III) chloride) requires the addition of strong external reducing agents (like NaBH4), which can introduce ionic impurities and lead to broader size distributions or uncontrolled aggregation [1].

Evidence DimensionReduction requirements for nanoparticle formation
Target Compound DataAuCl(SMe2): Mild thermolysis/amine-reduction at 120 °C
Comparator Or BaselineHAuCl4: Requires strong external reductants (e.g., NaBH4)
Quantified DifferenceAvoids harsh reductants, yielding tightly controlled 4.3–6.1 nm particles
ConditionsThermolysis in the presence of long-chain primary amines

Allows materials scientists to procure a single precursor that self-reduces under mild conditions, ensuring high-purity, monodisperse nanoparticles for electronic or biomedical use.

CAAC ligand exchange
Cross-study comparable
Clean displacement at RT, THF; good isolated yields
Supports CAAC–Au(I) complex synthesis
No Ag salt activation required
Nanoparticle size control
Supporting evidence
4.3–6.1 nm (amines); 10–22 nm (amine/acid)
Supports size-tunable Au NP synthesis
Thermolysis at 120 °C; no external reductant
Commercial purity
Source review
≥97.0% to 99.999% (5N)
Supports high-purity procurement
Argentometric titration; grades up to 5N

High-Purity Synthesis of Gold(I) N-Heterocyclic Carbene (NHC) Catalysts

Because the SMe2 ligand is easily displaced and highly volatile, AuCl(SMe2) is a highly effective choice for synthesizing NHC-gold catalysts used in alkyne activation and cross-coupling. It ensures that no residual strongly-bound ligands (like PPh3) or high-boiling solvents (like tht) remain to poison the downstream catalytic cycle [1].

Precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

The volatility of the SMe2 leaving group makes this compound a highly suitable starting material for synthesizing more complex, volatile Au(I) precursors required for ALD and CVD processes in microelectronics, where thermal stability and clean ligand dissociation are paramount [2].

Controlled Synthesis of Monodisperse Gold Nanoparticles

In nanomaterial manufacturing, AuCl(SMe2) is selected over Au(III) salts to produce tightly controlled, amine-capped gold nanoparticles (4-6 nm) via mild thermolysis, entirely avoiding the ionic contamination associated with strong borohydride reducing agents [3].

Application Fit

Application
Selection Property
Validation Focus
Au(I)–NHC/CAAC complex synthesis
Ligand exchange without Ag activation
Ligand displacement confirmation
Hydrothiocyanation of haloalkynes
Yield under reported conditions
Substrate scope and selectivity review
Gold nanoparticle synthesis
Size tunability via thermolysis
Diameter and monodispersity verification
Au(I)–phosphine complex synthesis
Facile phosphine exchange at low temp
Reaction monitoring (TLC) and product identity

Hydrogen Bond Acceptor Count

2

Exact Mass

293.954444 g/mol

Monoisotopic Mass

293.954444 g/mol

Heavy Atom Count

5

Wikipedia

Chloro(dimethyl sulfide)gold(I)

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